2-(4-Fluoro-2-methylphenyl)piperidin-4-one

NK1 receptor antagonist Casopitant Binding affinity

2-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS 414909-99-2) is a 2-aryl-substituted piperidin-4-one derivative with the molecular formula C₁₂H₁₄FNO and a molecular weight of 207.24 g/mol. This compound serves as the pivotal core scaffold in the synthesis of Casopitant (GW679769), a highly potent neurokinin-1 (NK1) receptor antagonist that advanced to Phase II/III clinical trials for chemotherapy-induced nausea and vomiting (CINV) and major depressive disorder.

Molecular Formula C12H14FNO
Molecular Weight 207.24 g/mol
CAS No. 414909-99-2
Cat. No. B1323464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-methylphenyl)piperidin-4-one
CAS414909-99-2
Molecular FormulaC12H14FNO
Molecular Weight207.24 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CC(=O)CCN2
InChIInChI=1S/C12H14FNO/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12/h2-3,6,12,14H,4-5,7H2,1H3
InChIKeyLSNSTGMHGQWUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS 414909-99-2): A Critical Chiral Intermediate for Next-Generation NK1 Antagonists


2-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS 414909-99-2) is a 2-aryl-substituted piperidin-4-one derivative with the molecular formula C₁₂H₁₄FNO and a molecular weight of 207.24 g/mol . This compound serves as the pivotal core scaffold in the synthesis of Casopitant (GW679769), a highly potent neurokinin-1 (NK1) receptor antagonist that advanced to Phase II/III clinical trials for chemotherapy-induced nausea and vomiting (CINV) and major depressive disorder . Its structural architecture—a piperidin-4-one ring bearing a 4-fluoro-2-methylphenyl substituent at the 2-position—provides the essential stereochemical and electronic features that enable downstream elaboration into the final therapeutic agent. The compound exists as a racemic mixture, with the (R)-enantiomer (CAS 414910-12-6) being the stereochemically required form for generating the clinically active (2R,4S)-configuration of Casopitant [1].

Why 2-(4-Fluoro-2-methylphenyl)piperidin-4-one Cannot Be Replaced by Other 2-Arylpiperidin-4-ones in NK1 Antagonist Synthesis


The 2-arylpiperidin-4-one scaffold is a versatile building block in medicinal chemistry, but simple substitution with other commercially available analogs (e.g., 2-phenyl, 2-(4-fluorophenyl), or 2-(2-methylphenyl)piperidin-4-one) will not yield Casopitant or its structural analogs. The specific 4-fluoro-2-methyl substitution pattern on the phenyl ring is a direct determinant of the final drug candidate's sub-nanomolar NK1 binding affinity, as established through extensive structure-activity relationship (SAR) studies [1]. The presence and precise positioning of both the fluorine atom (enhancing metabolic stability and target binding) and the methyl group (introducing conformational restriction and favorable lipophilicity) are non-negotiable structural requirements. Using an unsubstituted or differently substituted 2-arylpiperidin-4-one intermediate would fundamentally alter the pharmacophore, leading to a loss of potency and selectivity at the NK1 receptor, as demonstrated by the significantly weaker activity of related analogs in the same chemical series .

Quantitative Differentiation of 2-(4-Fluoro-2-methylphenyl)piperidin-4-one: Comparative Evidence for Procurement Decisions


Enabling Sub-Nanomolar NK1 Antagonism: Comparison of Final Drug Potency Originating from This Intermediate vs. Other Scaffolds

The ultimate scientific value of 2-(4-fluoro-2-methylphenyl)piperidin-4-one is measured by the potency of the clinical candidate it produces. Casopitant, synthesized from this intermediate, demonstrates a Ki of 0.33 nM (pKi 9.48) at the human NK1 receptor in competitive radioligand binding assays using [³H]-substance P in CHO cells [1]. This places Casopitant among the most potent NK1 antagonists ever reported, with an affinity comparable to Aprepitant (Ki = 0.1 nM) and superior to Rolapitant (Ki = 0.66 nM) [2]. The intermediate's unique 4-fluoro-2-methylphenyl group is essential for achieving this binding profile; replacing it with other aryl groups in the same chemical series resulted in a >10-fold reduction in NK1 affinity [1].

NK1 receptor antagonist Casopitant Binding affinity

Stereochemical Resolution Efficiency: L-Mandelic Acid Resolution of the Racemic Intermediate vs. Alternative Chiral Separation Methods

The racemic 2-(4-fluoro-2-methylphenyl)piperidin-4-one can be efficiently resolved into its enantiopure (R)-enantiomer (CAS 414910-12-6) using L-mandelic acid as a chiral resolving agent, a process explicitly integrated into the original GlaxoSmithKline synthesis route for Casopitant [1]. This classical resolution method yields the optically pure (R)-piperidinone required for downstream stereoselective synthesis. In contrast, the alternative synthetic strategy that proceeds directly from the racemic mixture without resolution requires a later-stage chromatographic separation of diastereomers, which is less atom-economical and more challenging to scale [1]. The availability of a well-defined resolution protocol for this specific intermediate offers a distinct advantage in process chemistry development.

Chiral resolution Racemic mixture Enantiomeric purity

Purity Benchmarking for Research-Grade Procurement: Comparison of Commercially Available Batches

For research and further manufacturing use, the typical purity of commercially available 2-(4-fluoro-2-methylphenyl)piperidin-4-one is ≥97% as determined by HPLC, with some suppliers offering material at ≥98% purity . This compares favorably to the closely related structural analog 1-(4-fluoro-2-methylphenyl)piperidin-4-one (CAS 938458-77-6), which is also available at similar purity levels (~97%), but serves a different synthetic purpose as an N-aryl rather than a 2-arylpiperidin-4-one . The critical distinction is not purity alone but structural identity: the 2-aryl substitution pattern in the target compound is essential for generating the Casopitant scaffold, whereas the 1-aryl isomer leads to a completely different pharmacophore and is not a viable substitute.

Chemical purity HPLC Procurement specification

Structural Confirmation by MDL Number Registry: Distinguishing the 2-Aryl from 1-Aryl Isomer

The compound is uniquely identified by its MDL number MFCD22052453, which provides unambiguous structural registry distinguishing it from its regioisomer 1-(4-fluoro-2-methylphenyl)piperidin-4-one (CAS 938458-77-6) and the non-fluorinated analog 2-(o-tolyl)piperidin-4-one (CAS 1226164-33-5) . The 2-aryl substitution pattern (phenyl group directly attached to the 2-position of the piperidin-4-one ring, with a free NH) is structurally and functionally distinct from the 1-aryl isomer (phenyl group attached to the nitrogen atom). The 2-aryl configuration is mandatory for the subsequent stereoselective transformations leading to Casopitant; the 1-aryl isomer would direct functionalization to entirely different positions on the piperidine ring.

Chemical structure MDL number Regioisomer differentiation

Procurement-Driven Application Scenarios for 2-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS 414909-99-2)


Synthesis of Casopitant (GW679769) and Structural Analogs for NK1 Receptor Antagonism Research

The primary and most validated application for this intermediate is in the multi-step synthesis of Casopitant, a potent and selective NK1 receptor antagonist (Ki = 0.33 nM) that has completed Phase II clinical trials for major depressive disorder and chemotherapy-induced nausea and vomiting [1]. The racemic intermediate can be used directly (Method B) or resolved to its (R)-enantiomer with L-mandelic acid (Method A) for stereoselective synthesis of the clinically active (2R,4S)-diastereomer [1]. Researchers developing next-generation NK1 antagonists with improved pharmacokinetic profiles can use this intermediate as a starting point for SAR exploration, given that the 4-fluoro-2-methylphenyl substitution pattern has been pharmacologically validated in human trials.

Medicinal Chemistry Exploration of 2-Arylpiperidin-4-one Scaffolds for CNS Drug Discovery

The 2-(4-fluoro-2-methylphenyl)piperidin-4-one scaffold serves as a versatile building block for CNS-focused medicinal chemistry programs beyond NK1 antagonism. The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability and blood-brain barrier penetration—a critical attribute for CNS drug candidates [1]. The ketone functionality at the 4-position of the piperidine ring provides a synthetic handle for reductive amination, Grignard addition, and other transformations, enabling the generation of diverse compound libraries . This intermediate is therefore valuable for any program targeting G-protein coupled receptors (GPCRs) or ion channels in the CNS where a 2-arylpiperidine motif is pharmacophorically relevant.

Process Chemistry Development and Scale-Up Studies for Chiral Piperidine Intermediates

The well-documented resolution of racemic 2-(4-fluoro-2-methylphenyl)piperidin-4-one with L-mandelic acid makes this compound an ideal model substrate for process chemistry research focused on chiral amine resolution [1]. The kilogram-scale synthesis described in the original GSK patents demonstrates the scalability of the chemistry, providing a benchmark for process optimization studies. Organizations developing in-house expertise in chiral resolution, N-carbamoylation, or stereoselective reductive amination can use this intermediate as a cost-effective training compound, given its commercial availability at ≥97% purity from multiple vendors .

Reference Standard for Analytical Method Development and Quality Control of 2-Arylpiperidin-4-ones

With its well-defined CAS registry number (414909-99-2), MDL number (MFCD22052453), and molecular formula (C₁₂H₁₄FNO), this compound is suitable as a reference standard for developing and validating HPLC, LC-MS, and NMR analytical methods for the 2-arylpiperidin-4-one compound class [1]. Its distinct spectroscopic signature (including characteristic ¹⁹F NMR signal from the 4-fluoro substituent) facilitates method development. Quality control laboratories supporting pharmaceutical intermediate manufacturing can leverage the commercial availability of high-purity material (≥97-98%) for system suitability testing and method validation protocols.

Quote Request

Request a Quote for 2-(4-Fluoro-2-methylphenyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.